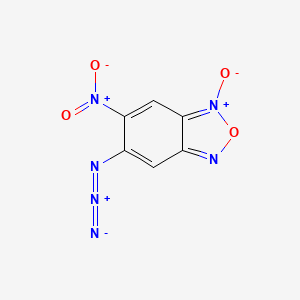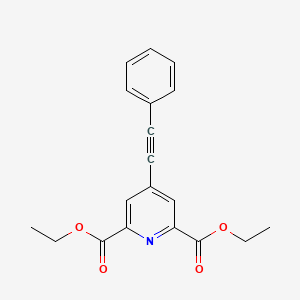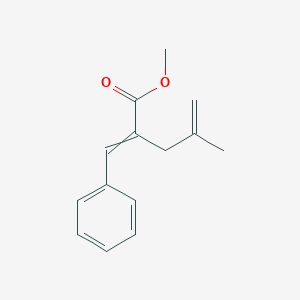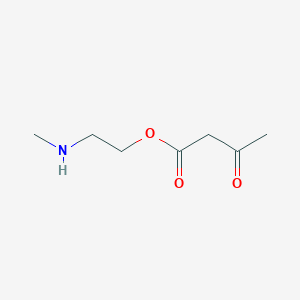![molecular formula C16H28ClNO B14314584 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile CAS No. 113661-86-2](/img/structure/B14314584.png)
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloro group, a heptyloxy group, and a carbonitrile group attached to a cyclohexane ring. The molecular formula for this compound is C15H26ClNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-1-methylcyclohexane with heptyloxy methanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Nucleophilic Substitution: Products include alcohols, amines, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-methylpropane
- 2-Chloro-2-methylpentane
- 2-Chloro-2-methylhexane
Uniqueness
Compared to similar compounds, 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propriétés
Numéro CAS |
113661-86-2 |
|---|---|
Formule moléculaire |
C16H28ClNO |
Poids moléculaire |
285.9 g/mol |
Nom IUPAC |
2-chloro-2-(heptoxymethyl)-1-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H28ClNO/c1-3-4-5-6-9-12-19-14-16(17)11-8-7-10-15(16,2)13-18/h3-12,14H2,1-2H3 |
Clé InChI |
JXQHWTFIFLANAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCC1(CCCCC1(C)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)



![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)




![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
